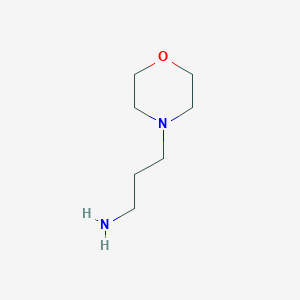

N-(3-Aminopropyl)morpholine

Description

Properties

IUPAC Name |

3-morpholin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c8-2-1-3-9-4-6-10-7-5-9/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKUBYKUYUSRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Record name | N-AMINOPROPYLMORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/67 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041521 | |

| Record name | 4-Morpholinepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-aminopropylmorpholine appears as a colorless liquid with a faint, fishlike odor. Burns, but requires some effort to ignite. Corrosive to tissue. Produces toxic oxides of nitrogen during combustion., Liquid | |

| Record name | N-AMINOPROPYLMORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/67 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Morpholinepropanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

123-00-2 | |

| Record name | N-AMINOPROPYLMORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/67 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(3-Aminopropyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Aminopropyl)morpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Morpholinopropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholinepropanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Morpholinepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-morpholinopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-AMINOPROPYL)MORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A09425QD6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-Aminopropyl)morpholine (CAS 123-00-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Aminopropyl)morpholine, with CAS number 123-00-2, is a versatile bifunctional molecule featuring a morpholine (B109124) ring and a primary aminopropyl side chain. This unique structure imparts a combination of properties that make it a valuable intermediate and additive in a wide array of industrial and research applications. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical protocols, and key applications of this compound, with a focus on its roles as a curing agent for epoxy resins and as a corrosion inhibitor.

Core Properties

This compound is a colorless to pale yellow liquid with a characteristic mild amine-like odor. It is highly soluble in water and miscible with many polar organic solvents. Its bifunctional nature, containing both a tertiary amine within the morpholine ring and a reactive primary amine, makes it a highly versatile chemical intermediate.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆N₂O | |

| Molecular Weight | 144.21 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Mild amine-like | |

| Density | ~0.97 - 0.987 g/cm³ at 20-25 °C | [1] |

| Melting Point | Approximately -15 °C | [1] |

| Boiling Point | 224 - 258 °C at 760 mmHg | [1] |

| Flash Point | ~117 °C (closed cup) | |

| Refractive Index (n²⁰/D) | ~1.4761 | [1] |

| Water Solubility | Soluble/Miscible | |

| pKa | 10.30 ± 0.10 (Predicted) |

Spectral Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopy | Key Features and Observations | Reference(s) |

| ¹H NMR | Spectra available, detailed peak assignments would require further analysis. | [2][3][4] |

| ¹³C NMR | Spectra available, detailed peak assignments would require further analysis. | [3][5] |

| Infrared (IR) | Spectra available, showing characteristic amine and ether stretches. | [6] |

| Mass Spectrometry (MS) | Mass spectra available, showing parent ion and characteristic fragmentation patterns. | [1][6][7][8] |

Synthesis and Purification

Synthesis Protocols

This compound is commonly synthesized through the reaction of morpholine with a suitable three-carbon synthon. One documented method involves the reduction of 3-(4-morpholinyl)propanenitrile.[1][7] Another industrial route is the alkylation of morpholine with 3-chloropropylamine (B7771022) hydrochloride. A patented method describes the reaction of morpholine with acrylonitrile (B1666552) to form 3-morpholino acrylonitrile, followed by hydrogenation.[9][10]

Example Experimental Protocol: Reduction of 3-(4-morpholinyl)propanenitrile [1][7]

-

To a reaction vessel, add 3-(4-morpholinyl)propanenitrile (0.1 mol), 15 mL of tert-butanol, anhydrous nickel(II) chloride (0.008 mol), and sodium borohydride (B1222165) (0.016 mol).

-

Heat the reaction mixture to 70 °C and maintain for 8 hours.

-

Upon completion, the reaction yields this compound.

-

The product can be purified by distillation.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of this compound. Due to the polar nature of amines, derivatization may be necessary to improve chromatographic performance. A common method involves the conversion of the amine to a more volatile derivative.

General GC-MS Protocol for Amine Analysis: [11][12][13][14]

-

Sample Preparation: Dissolve the sample in a suitable solvent.

-

Derivatization (if necessary): React the sample with a derivatizing agent to increase volatility.

-

Injection: Inject a small volume of the prepared sample into the GC.

-

Separation: Use a capillary column appropriate for amine analysis. The oven temperature program should be optimized to achieve good separation.

-

Detection: Use a mass spectrometer to detect the eluted compounds. The mass spectrum will provide fragmentation patterns for identification.

Key Applications

Curing Agent for Epoxy Resins

This compound serves as a highly effective curing agent and accelerator for epoxy resins. The primary amine group reacts with the epoxide groups of the resin, leading to the formation of a cross-linked polymer network.[15][16] The tertiary amine in the morpholine ring can act as a catalyst, accelerating the curing process.[17][18]

Mechanism of Epoxy Curing with a Primary Amine:

The curing process involves a nucleophilic attack of the primary amine on the carbon atom of the epoxide ring, leading to ring-opening. This initial reaction forms a secondary amine, which can then react with another epoxide group to form a tertiary amine and create a cross-linked structure.[15][16][18][19]

Corrosion Inhibitor

Amines, including morpholine derivatives, are effective corrosion inhibitors for metals, particularly in acidic environments.[20][21] The inhibitory action is attributed to the adsorption of the amine molecules onto the metal surface, forming a protective barrier that hinders the corrosion process.[22][23][24][25]

Mechanism of Corrosion Inhibition:

The lone pair of electrons on the nitrogen atoms of this compound can coordinate with the vacant d-orbitals of the metal atoms on the surface. This leads to the formation of a protective film that isolates the metal from the corrosive medium. The adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding).[24][25]

References

- 1. This compound | 123-00-2 [chemicalbook.com]

- 2. This compound(123-00-2) 1H NMR spectrum [chemicalbook.com]

- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C7H16N2O | CID 61055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Morpholinepropanamine [webbook.nist.gov]

- 9. CN1286825C - Method for preparing N-amino propyl morpholine - Google Patents [patents.google.com]

- 10. CN1660825A - Method for preparing N-amino propyl morpholine - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Epoxy - Wikipedia [en.wikipedia.org]

- 16. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]

- 17. hanepoxy.net [hanepoxy.net]

- 18. appliedpoleramic.com [appliedpoleramic.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. nargesgoudarzi.com [nargesgoudarzi.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

N-(3-Aminopropyl)morpholine: A Versatile Building Block in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-(3-Aminopropyl)morpholine is a versatile bifunctional molecule widely utilized in research and various industrial applications. Its unique structure, featuring a tertiary amine within the morpholine (B109124) ring and a primary amine at the terminus of a propyl chain, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its primary applications in research, focusing on its role in the development of pharmaceuticals, as a corrosion inhibitor, and as a curing agent for epoxy resins.

Core Applications in Research

This compound serves as a crucial building block and intermediate in several key areas of chemical and pharmaceutical research. Its distinct chemical properties, including good water solubility and reactivity, allow for its incorporation into a wide range of molecular scaffolds.

Pharmaceutical Synthesis

The morpholine moiety is a well-established scaffold in medicinal chemistry, known to improve the solubility and bioavailability of active pharmaceutical ingredients. This compound is frequently used as a starting material or intermediate in the synthesis of novel therapeutic agents, particularly in the field of oncology.

The primary amino group of this compound provides a reactive handle for the construction of more complex molecules with potential anticancer activity. Researchers have synthesized various derivatives that have been evaluated for their efficacy against different cancer cell lines.

Experimental Protocol: Synthesis of this compound Derivatives

A general procedure for the synthesis of derivatives involves the reaction of this compound with various electrophilic reagents. For instance, the reaction with an appropriate acid chloride can yield an amide derivative.

-

Materials: this compound, acid chloride, triethylamine (B128534), dichloromethane (B109758) (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (B86663), rotary evaporator, magnetic stirrer, and standard laboratory glassware.

-

Procedure:

-

Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acid chloride (1 equivalent) dissolved in DCM to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired amide derivative.

-

The following table summarizes the anticancer activity of some morpholine derivatives, demonstrating the potential of this scaffold in drug discovery.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3c | HepG2 | 11.42 | [1] |

| 3d | HepG2 | 8.50 | [1] |

| 3e | HepG2 | 12.76 | [1] |

| 1 | HT-29 | 1.43–1.98 µg·mL⁻¹ | [2] |

| 2 | HT-29 | 1.43–1.98 µg·mL⁻¹ | [2] |

| 3 | HT-29 | 1.43–1.98 µg·mL⁻¹ | [2] |

| 35 | WM266-4 | 24.74 | [3] |

| 39 | WM266-4 | 27.31 | [3] |

Corrosion Inhibition

This compound and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[4] The presence of nitrogen and oxygen atoms in the molecule allows for adsorption onto the metal surface, forming a protective film that inhibits the corrosion process.

Experimental Protocol: Evaluation of Corrosion Inhibition

The corrosion inhibition efficiency of this compound derivatives can be evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

-

Materials: Working electrode (e.g., carbon steel), reference electrode (e.g., saturated calomel (B162337) electrode), counter electrode (e.g., platinum wire), corrosive medium (e.g., 1 M HCl), this compound derivative (inhibitor), potentiostat/galvanostat.

-

Procedure (Potentiodynamic Polarization):

-

Immerse the working, reference, and counter electrodes in the corrosive medium without the inhibitor.

-

Allow the open circuit potential (OCP) to stabilize.

-

Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

-

Record the resulting current density to obtain the polarization curve.

-

Repeat the measurement in the presence of different concentrations of the inhibitor.

-

Calculate the corrosion inhibition efficiency (IE%) using the following equation: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] * 100 where Icorr_uninhibited and Icorr_inhibited are the corrosion current densities in the absence and presence of the inhibitor, respectively.

-

The following table presents the corrosion inhibition efficiencies of some morpholine-based inhibitors.

| Inhibitor | Concentration | Inhibition Efficiency (%) | Reference |

| I1 | 2.0 mM | 84.1 | [4] |

| I2 | 2.0 mM | 94.3 | [4] |

| I3 | 2.0 mM | 95.5 | [4] |

| Compound 1 | 100 mg·L⁻¹ | 85.67 | [5] |

| Compound 2 | 50 mg·L⁻¹ | 76.26 | [5] |

| Compound 3 | 30 mg·L⁻¹ | 66.65 | [5] |

| NHQA | 500 ppm | 93.4 | [6] |

Curing Agent for Epoxy Resins

This compound functions as an effective curing agent for epoxy resins. The primary and tertiary amine groups can react with the epoxy groups of the resin, leading to the formation of a cross-linked polymer network with enhanced mechanical and thermal properties.

Experimental Protocol: Curing of Epoxy Resin

The effect of this compound as a curing agent can be investigated by preparing and characterizing cured epoxy formulations.

-

Materials: Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA), this compound, mold, vacuum oven, mechanical testing equipment (e.g., universal testing machine), thermal analysis equipment (e.g., Differential Scanning Calorimeter - DSC).

-

Procedure:

-

Preheat the epoxy resin to reduce its viscosity.

-

Add the desired amount of this compound to the preheated epoxy resin and mix thoroughly.

-

Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

-

Pour the mixture into a preheated mold.

-

Cure the sample in an oven at a specified temperature and time.

-

After curing, allow the sample to cool down to room temperature.

-

Demold the cured sample and perform post-curing if required.

-

Characterize the mechanical properties (e.g., tensile strength, flexural strength) and thermal properties (e.g., glass transition temperature) of the cured epoxy.

-

The following table summarizes the effect of different amine curing agents on the mechanical properties of an epoxy resin. While not specific to this compound, it illustrates the typical data obtained in such studies.

| Curing Agent Type | Amine Number (mg KOH/g) | Compressive Strength (MPa) | Reference |

| Amine | 700–900 | up to 119 | [7] |

| Amine | 200–350 | Lower than above | [7] |

| Polyamide | 290–360 | 68.3 - 80.0 | [7] |

Signaling Pathways in Drug Development

While this compound itself is not typically the final active pharmaceutical ingredient, the morpholine scaffold it provides is a key component in many drugs that target various signaling pathways. For instance, in the context of neuroscience, neurotrophins and their corresponding Trk receptors regulate crucial signaling pathways like Ras/MAP kinase, PI3-kinase, and PLC-γ1, which are involved in neuronal survival, differentiation, and plasticity.[8] The development of small molecules containing the morpholine moiety that can modulate these pathways is an active area of research for treating neurodegenerative diseases.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores [scirp.org]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

N-(3-Aminopropyl)morpholine chemical structure and reactivity

An In-depth Technical Guide to N-(3-Aminopropyl)morpholine: Chemical Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (APM) is a versatile bifunctional molecule widely utilized as a chemical intermediate and building block in organic synthesis, polymer science, and medicinal chemistry.[1][2] Its unique structure, featuring both a primary and a tertiary amine, imparts a distinct reactivity profile that makes it a valuable component in the synthesis of pharmaceuticals, agrochemicals, corrosion inhibitors, surfactants, and as a curing agent for epoxy and polyurethane resins.[3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and core reactivity, supported by experimental protocols and logical diagrams.

Chemical Structure and Identification

This compound is an organic heterocyclic amine characterized by a morpholine (B109124) ring N-substituted with a 3-aminopropyl group.[1] This arrangement provides two reactive nitrogen centers: a tertiary amine integrated within the morpholine heterocycle and a terminal primary amine on the propyl chain.

| Identifier | Value |

| IUPAC Name | 3-morpholin-4-ylpropan-1-amine[4] |

| CAS Number | 123-00-2 |

| Molecular Formula | C₇H₁₆N₂O[1] |

| Molecular Weight | 144.21 g/mol [1] |

| Canonical SMILES | C1COCCN1CCCN[4] |

| InChIKey | UIKUBYKUYUSRSM-UHFFFAOYSA-N[4] |

| Synonyms | 3-Morpholinopropylamine, 4-(3-Aminopropyl)morpholine, APM, N-Aminopropylmorpholine[4] |

Physicochemical and Spectroscopic Data

APM is a colorless to pale yellow liquid with a characteristic faint, fish-like odor.[1][3][4][5] It is highly soluble in water and miscible with many polar organic solvents.

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid[5] |

| Melting Point | -15 °C[1][2][6] |

| Boiling Point | 224-225 °C[1][6] |

| Density | 0.987 g/mL at 25 °C[1][5][6] |

| Refractive Index (n²⁰/D) | 1.4761[1][5][6] |

| Flash Point | ~105 °C |

| Water Solubility | Soluble[1][5] |

| pKa (Predicted) | 10.30 ± 0.10 |

Spectroscopic Data

Spectroscopic analysis confirms the structure of this compound.

| Spectrum Type | Key Features and Data |

| ¹H NMR | Data available in various deuterated solvents, such as CDCl₃. Spectra confirm the presence of protons on the morpholine ring and the aminopropyl chain.[7][8] |

| ¹³C NMR | Spectral data confirms the 7 carbon atoms in their respective chemical environments. |

| Infrared (IR) | Spectra show characteristic peaks for N-H stretching of the primary amine, C-N stretching, and C-O-C stretching of the morpholine ring.[9][10] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 144. Key fragments include m/z = 100 (loss of C₂H₄N) and m/z = 56.[1][11][12] |

Synthesis of this compound

APM is typically synthesized via two primary industrial routes. Both methods leverage commercially available starting materials.

Synthesis via Cyanoethylation of Morpholine and Subsequent Reduction

This is a common two-step process. First, morpholine undergoes a Michael addition with acrylonitrile (B1666552) to form 3-(4-morpholinyl)propanenitrile. The resulting nitrile is then reduced to the primary amine.

Caption: General workflow for the synthesis of APM.

This protocol details the laboratory-scale reduction of the nitrile intermediate using sodium borohydride (B1222165) and a nickel(II) chloride catalyst.[1][11]

-

Apparatus Setup: Assemble a reaction vessel equipped with a magnetic stirrer, reflux condenser, and a heating mantle.

-

Charging the Reactor: To the reaction vessel, add anhydrous nickel(II) chloride (1.0 g, 0.008 mol) and 15 mL of tert-butanol.

-

Addition of Reactants: Add 3-(4-morpholinyl)propanenitrile (14 g, 0.1 mol) to the mixture.

-

Initiation of Reduction: Carefully add sodium borohydride (0.6 g, 0.016 mol) in portions to control the initial reaction.

-

Reaction Conditions: Heat the reaction mixture to 70 °C and maintain this temperature for 8 hours with continuous stirring.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled. The product, this compound, is then isolated and purified, typically by distillation, yielding the final product (59 wt% reported in one procedure).[1] A significant by-product can be morpholine (22 wt%).[1]

Synthesis via Alkylation of Morpholine

Another common industrial route involves the direct alkylation of morpholine with a 3-carbon electrophile containing a masked or protected amine group, such as 3-chloropropylamine.

Chemical Reactivity

The reactivity of APM is dominated by its two amine functional groups. The primary amine is a strong nucleophile and undergoes reactions typical of primary alkylamines, while the tertiary amine within the morpholine ring can act as a base, a catalyst, or a ligand.

Caption: Reactivity map of this compound.

Reactions of the Primary Amine

The terminal primary amine is the more reactive site for nucleophilic attack.

-

Epoxide Curing: APM is highly reactive with glycidyl (B131873) ether type epoxy resins. The primary amine's two active hydrogens can react with two epoxide groups, leading to cross-linking. The resulting hydroxyl groups can further accelerate the curing process. This makes APM an effective curing agent and accelerator in epoxy formulations for coatings, adhesives, and composites.

Caption: Role of APM's primary amine in epoxy resin curing.

-

Aza-Michael Addition: As a primary amine, APM can participate in aza-Michael reactions with electron-deficient alkenes like acrylates or acrylonitriles, forming new carbon-nitrogen bonds.[13] This reaction is atom-economical and is used to synthesize more complex functionalized molecules.[13]

-

General Amine Chemistry: It undergoes typical primary amine reactions, including acylation with acid chlorides or anhydrides to form amides, and reaction with aldehydes and ketones to form Schiff bases (imines), which can be subsequently reduced.

Reactions of the Tertiary Amine

The tertiary amine in the morpholine ring is less nucleophilic due to steric hindrance but is a significant basic center.

-

Catalysis: The tertiary amine can act as a base catalyst, particularly in polyurethane formulations, accelerating the reaction between isocyanates and polyols.

-

Acid Neutralization: As a base, APM readily neutralizes acids in exothermic reactions to form ammonium salts.[1][4][5]

-

Coordination Chemistry: The nitrogen atom can serve as a ligand, coordinating with metal ions to form stable complexes used in catalysis.

Applications

The dual functionality of APM makes it a valuable intermediate in several fields:

-

Polymer Chemistry: Widely used as a curing agent, chain extender, and accelerator for epoxy and polyurethane systems.

-

Organic Synthesis: A key building block for pharmaceuticals, agrochemicals (herbicides, fungicides), and dyestuffs.[1][2][5] The morpholine scaffold is a well-known feature in medicinal chemistry.

-

Surfactants and Corrosion Inhibitors: Used in the synthesis of surfactants, detergents, and corrosion inhibitors for water treatment and metalworking fluids.[3]

-

Catalysis: Acts as a ligand in metal-catalyzed reactions and as a base catalyst.

Safety and Handling

This compound is a corrosive material that can cause severe skin burns and eye damage.[4] It is harmful if swallowed or in contact with skin. It is combustible and can produce toxic oxides of nitrogen upon decomposition.[1][4][5] Proper personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling. Store in a cool, dark, well-ventilated area, as the material can be air-sensitive.

References

- 1. This compound | 123-00-2 [chemicalbook.com]

- 2. Factory Sells Best Quality this compound 123-00-2 with stock [realetchemical.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | C7H16N2O | CID 61055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 123-00-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound(123-00-2) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound(123-00-2) IR Spectrum [chemicalbook.com]

- 10. 4-Morpholinepropanamine [webbook.nist.gov]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. 4-Morpholinepropanamine [webbook.nist.gov]

- 13. New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

4-(3-aminopropyl)morpholine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-Aminopropyl)morpholine

Introduction

4-(3-Aminopropyl)morpholine, also known by other names such as 3-morpholinopropylamine and N-aminopropylmorpholine, is a versatile organic compound with the chemical formula C7H16N2O.[1][2] It is characterized by a morpholine (B109124) ring substituted with a 3-aminopropyl group at the nitrogen atom.[2][3] This bifunctional structure, containing both a tertiary amine within the morpholine ring and a primary amine on the side chain, makes it a valuable intermediate in various chemical syntheses.

Typically a colorless liquid with a faint, fish-like odor, 4-(3-aminopropyl)morpholine is soluble in water.[1][4] It is widely utilized as a chemical intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs.[3][5] Additionally, it serves as a catalytic agent and an additive in the petrochemical industry and is used in the synthesis of fibers.[1][6][7] The compound is corrosive to tissue and can produce toxic oxides of nitrogen upon combustion.[2][4]

Synthesis of 4-(3-Aminopropyl)morpholine

The primary industrial synthesis of 4-(3-aminopropyl)morpholine involves a two-step process: the addition of acrylonitrile (B1666552) to morpholine to form 3-(4-morpholinyl)propanenitrile, followed by the reduction of the nitrile group to a primary amine.[8] A common laboratory-scale adaptation of the reduction step utilizes a metal salt and a hydride reducing agent.

Synthetic Pathway

The synthesis proceeds via the reduction of an intermediate, 3-(4-morpholinyl)propanenitrile.

Caption: Synthetic pathway for 4-(3-aminopropyl)morpholine.

Experimental Protocol: Reduction of 3-(4-morpholinyl)propanenitrile

This protocol is based on a general procedure for the reduction of the nitrile intermediate.[1][9]

-

Reaction Setup: To a suitable reaction vessel, add 3-(4-morpholinyl)propanenitrile (0.1 mol, 14 g), tert-butanol (15 mL), anhydrous nickel(II) chloride (0.008 mol, 1.0 g), and sodium borohydride (0.016 mol, 0.6 g).[1][9]

-

Reaction Conditions: The reaction mixture is heated to 70°C and stirred for 8 hours.[1][9]

-

Work-up and Purification: Upon completion, the reaction yields a mixture containing the desired product, 4-(3-aminopropyl)morpholine. Further purification steps, such as filtration to remove inorganic salts and distillation under reduced pressure, are necessary to isolate the pure compound. The reported yield for this specific procedure is 59 wt%.[9]

Quantitative Synthesis Data

| Parameter | Value | Reference |

| Starting Material | 3-(4-morpholinyl)propanenitrile | [1][9] |

| Reagents | Sodium Borohydride, Nickel(II) Chloride | [1][9] |

| Solvent | tert-Butanol | [1][9] |

| Temperature | 70 °C | [1][9] |

| Reaction Time | 8 hours | [1][9] |

| Product Yield | 59 wt% | [9] |

Characterization of 4-(3-Aminopropyl)morpholine

The identity and purity of synthesized 4-(3-aminopropyl)morpholine are confirmed through various analytical techniques, including spectroscopic methods and determination of its physical properties.

Characterization Workflow

A typical workflow for the characterization of the final product is outlined below.

Caption: General workflow for characterization.

Physical and Chemical Properties

The compound is a colorless liquid at room temperature and is sensitive to air.[1][5] It is a corrosive material and requires careful handling.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C7H16N2O | [1][2] |

| Molecular Weight | 144.21 g/mol | [1][2] |

| Appearance | Colorless liquid | [2][4] |

| Odor | Faint, fish-like | [2][4] |

| Melting Point | -15 °C (lit.) | [1][3] |

| Boiling Point | 224 °C (lit.) | [1][4] |

| Density | 0.987 g/mL at 25 °C (lit.) | [1][4] |

| Flash Point | 99 - 100 °C | [4][6] |

| Refractive Index | n20/D 1.4761 (lit.) | [1][5] |

| Water Solubility | Soluble (1000 g/L) | [1][5] |

| pKa | 10.30 ± 0.10 (Predicted) | [1][7] |

| CAS Number | 123-00-2 | [1][10] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the molecular structure of 4-(3-aminopropyl)morpholine.

-

¹H NMR Spectroscopy: Proton NMR spectra are used to identify the different types of hydrogen atoms in the molecule. Although a full spectrum requires access to specialized databases, the expected signals in a solvent like CDCl3 would correspond to the protons on the morpholine ring and the aminopropyl chain.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions would include N-H stretching for the primary amine, C-H stretching for the alkyl groups, C-N stretching, and C-O-C stretching for the morpholine ether linkage.[11]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 4-(3-aminopropyl)morpholine, the molecular ion peak [M]+ would be observed at m/z 144.[2] A mass spectral analysis has shown a characteristic fragment at m/z 100.0 (100% relative intensity), corresponding to the loss of the aminopropyl side chain, and another significant peak at m/z 113.0 (32% relative intensity).[9] The [M+1] peak at m/z 145.0 is also observed.[9]

| Analysis Type | Key Observations | Reference(s) |

| ¹H NMR | Signals corresponding to morpholine and aminopropyl protons. | [2][10] |

| IR | Characteristic peaks for N-H, C-H, C-N, and C-O-C bonds. | [2][11] |

| Mass Spec (EI) | Molecular Ion [M]+ at m/z 144; [M+1]+ at 145.0 (5%); Major fragments at m/z 113.0 (32%) and 100.0 (100%). | [2][9] |

References

- 1. N-(3-Aminopropyl)morpholine | 123-00-2 [chemicalbook.com]

- 2. This compound | C7H16N2O | CID 61055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Factory Sells Best Quality this compound 123-00-2 with stock [realetchemical.com]

- 4. echemi.com [echemi.com]

- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Aminopropylmorpholine [portal.cjchemicals.net]

- 7. lookchem.com [lookchem.com]

- 8. CN1660825A - Method for preparing N-amino propyl morpholine - Google Patents [patents.google.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 4-Morpholinepropanamine [webbook.nist.gov]

N-(3-Aminopropyl)morpholine: A Technical Guide to its Solubility in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(3-Aminopropyl)morpholine in various organic solvents. Due to its unique bifunctional nature, possessing both a tertiary amine within the morpholine (B109124) ring and a primary amino side chain, this compound is a versatile intermediate in chemical synthesis, including pharmaceuticals, corrosion inhibitors, and surfactants. A thorough understanding of its solubility is crucial for its application in diverse chemical processes.

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide consolidates the existing qualitative information and provides a framework for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₇H₁₆N₂O |

| Molecular Weight | 144.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 224 °C |

| Melting Point | -15 °C |

| Density | 0.987 g/mL at 25 °C |

| Water Solubility | 1000 g/L[1][2][3] |

Qualitative Solubility in Organic Solvents

This compound exhibits a high degree of solubility in polar organic solvents, a characteristic attributed to its polar nature. Its miscibility with various solvent classes is summarized in the following table.

| Solvent Class | Solubility Description | Examples |

| Alcohols | Miscible | Ethanol |

| Ketones | Miscible | Acetone |

| Esters | Miscible | - |

| Ethers | Good Miscibility | Dichloromethane |

| Glycols | Miscible | - |

| Non-polar Hydrocarbons | Limited Miscibility | - |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Calibrated glassware (pipettes, volumetric flasks)

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Syringe filters (chemically compatible)

2. Procedure:

-

Prepare a series of vials with an excess amount of this compound added to a known volume of the organic solvent.

-

Securely cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for a sufficient time to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent saturated with the solute) using a syringe fitted with a filter to remove any undissolved droplets.

-

Accurately dilute the aliquot with a known volume of the pure solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as gas chromatography.

-

Calculate the solubility as the concentration of this compound in the saturated solution, typically expressed in g/100 mL or mol/L.

3. Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both this compound and the chosen organic solvent before commencing work.

Logical Workflow for Solubility Determination

The process of determining the solubility of this compound in an organic solvent can be visualized as a logical workflow.

Caption: Workflow for Solubility Determination

Synthesis and Applications

This compound is typically synthesized through the nucleophilic ring-opening of morpholine with 1,3-dibromopropane (B121459) or 3-chloropropionitrile, followed by the reduction of the resulting nitrile group. Its versatile chemical nature lends it to a variety of applications, including:

-

Surfactant Synthesis: Its amphiphilic properties are utilized in the production of surfactants.

-

Corrosion Inhibition: It can form protective films on metal surfaces to prevent corrosion.

-

Polymerization Catalysts: It acts as a catalyst in various polymerization reactions.

-

Pharmaceutical Intermediate: It serves as a building block in the synthesis of bioactive molecules.

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific applications, it is recommended to perform quantitative solubility tests using the described protocol to obtain precise data for the solvent system of interest.

References

An In-depth Technical Guide to the Stability and Storage of N-(3-Aminopropyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage of N-(3-Aminopropyl)morpholine, a versatile building block in pharmaceutical and chemical synthesis. Due to the limited availability of specific, publicly accessible stability studies on this compound, this document combines information from safety data sheets with established principles of chemical stability and analytical method development. The experimental protocols outlined are based on general best practices for aliphatic amines and N-substituted morpholine (B109124) derivatives and should be adapted and validated for specific applications.

Core Stability Profile and Recommended Storage

This compound is generally stable under recommended storage and handling conditions. However, its chemical nature as a primary and tertiary amine makes it susceptible to degradation under certain environmental influences.

Key Stability Characteristics:

-

Hygroscopic: The compound readily absorbs moisture from the atmosphere.

-

Air Sensitive: It can react with atmospheric carbon dioxide.

-

Light Sensitivity: While not explicitly detailed in all sources, protection from direct sunlight is a common recommendation for amines to prevent photo-degradation.

-

Thermal Stability: It is considered to have good thermal stability under normal conditions.

Recommended Storage and Handling:

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Cool and dry place. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents reaction with atmospheric CO2 and moisture. |

| Container | Tightly closed, light-resistant containers. | Prevents exposure to air, moisture, and light. |

| Ventilation | Well-ventilated area. | Ensures safety in case of accidental release. |

Incompatible Materials and Hazardous Decomposition

Contact with incompatible materials can lead to vigorous reactions and degradation of this compound.

Table of Incompatibilities:

| Incompatible Material | Potential Hazard |

| Strong Oxidizing Agents | Can cause vigorous, potentially explosive reactions. |

| Strong Acids | Exothermic neutralization reactions. |

| Acyl Halides & Acid Anhydrides | Vigorous acylation reactions. |

Upon combustion or thermal decomposition, this compound may produce hazardous gases, including oxides of nitrogen (NOx) and carbon (CO, CO2).

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, based on the chemistry of morpholine and aliphatic amines, several potential degradation routes can be postulated. One key pathway for morpholine itself involves the cleavage of the C-N bond, leading to the formation of an amino acid intermediate, which can then undergo further deamination and oxidation.[1]

Hypothesized Degradation Pathway of the Morpholine Ring

Caption: A potential degradation pathway for the morpholine ring.

Experimental Protocols for Stability Assessment

The following protocols are generalized and should be validated for the specific formulation and analytical instrumentation used.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[2][3][4][5]

Experimental Workflow for Forced Degradation

Caption: A general workflow for forced degradation studies.

Stress Conditions:

| Condition | Suggested Protocol |

| Acid Hydrolysis | Dissolve in 0.1 M HCl and heat at 60°C for 24-48 hours. |

| Base Hydrolysis | Dissolve in 0.1 M NaOH and heat at 60°C for 24-48 hours. |

| Oxidative Degradation | Treat with 3% H2O2 at room temperature for 24-48 hours. |

| Thermal Degradation | Heat the solid or a solution at 70°C for up to 7 days. |

| Photolytic Degradation | Expose a solution to UV light (e.g., 254 nm) and visible light. |

Samples should be taken at various time points and analyzed. A control sample should be stored under normal conditions.

Stability-Indicating Analytical Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds.[6][7][8][9][10]

Suggested HPLC Method Parameters (to be optimized):

| Parameter | Recommendation |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |

| Detector | UV detector (wavelength to be determined by UV scan of the pure compound) or a Mass Spectrometer (MS) for identification of degradants. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40°C |

4.2.2. Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. Due to the polar nature of amines, derivatization is often required to improve peak shape and resolution.[11][12][13][14]

Suggested GC Method Parameters (to be optimized):

| Parameter | Recommendation |

| Derivatization Reagent | Acylating agents (e.g., trifluoroacetic anhydride) or silylating agents.[14] |

| Column | A polar capillary column suitable for amine analysis. |

| Injector | Split/splitless injector. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |

| Carrier Gas | Helium or Nitrogen. |

| Temperature Program | An optimized temperature ramp to ensure separation of the analyte from any degradation products. |

Summary of Quantitative Data

As no specific quantitative stability studies for this compound were found in the public domain, this section is intended as a template for recording data from future stability studies.

Long-Term Stability Study Data Table (Example)

| Time Point (Months) | Storage Condition | Assay (% of Initial) | Appearance | Degradation Product 1 (%) | Degradation Product 2 (%) |

| 0 | 25°C / 60% RH | 100.0 | Clear, colorless | ND | ND |

| 3 | 25°C / 60% RH | ||||

| 6 | 25°C / 60% RH | ||||

| 12 | 25°C / 60% RH | ||||

| 24 | 25°C / 60% RH |

ND: Not Detected

Accelerated Stability Study Data Table (Example)

| Time Point (Months) | Storage Condition | Assay (% of Initial) | Appearance | Degradation Product 1 (%) | Degradation Product 2 (%) |

| 0 | 40°C / 75% RH | 100.0 | Clear, colorless | ND | ND |

| 1 | 40°C / 75% RH | ||||

| 3 | 40°C / 75% RH | ||||

| 6 | 40°C / 75% RH |

Conclusion

This compound is a stable compound when stored under appropriate conditions that exclude moisture, air, and light. Its stability can be compromised by high temperatures, extreme pH, and oxidizing agents. For critical applications, it is imperative to conduct thorough stability studies, including forced degradation, to understand its degradation profile and to develop and validate stability-indicating analytical methods. The protocols and information provided in this guide offer a robust starting point for these essential investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. scispace.com [scispace.com]

- 4. acdlabs.com [acdlabs.com]

- 5. rjptonline.org [rjptonline.org]

- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 7. japsonline.com [japsonline.com]

- 8. A stability-indicating HPLC method for simultaneous determination of morphine and naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. bre.com [bre.com]

- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 14. researchgate.net [researchgate.net]

N-(3-Aminopropyl)morpholine safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of N-(3-Aminopropyl)morpholine

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for all laboratory chemicals is paramount. This guide provides a detailed overview of the safety data and handling precautions for this compound (CAS No. 123-00-2), a versatile intermediate in organic synthesis.

Chemical Identification and Physical Properties

This compound is a colorless to pale yellow liquid with a mild amine-like odor.[1] It is highly soluble in water and miscible with many polar organic solvents.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂O | [1][2][3] |

| Molecular Weight | 144.21 g/mol | [1] |

| Melting Point | -15 °C (lit.) | [4][5][6] |

| Boiling Point | 224 °C (lit.) | [4][5][6] |

| Density | 0.987 g/mL at 25 °C (lit.) | [4][5][6] |

| Flash Point | 98 °C (208.40 °F) | [7] |

| Autoignition Temperature | 250 °C (482.00 °F) | [7] |

| Water Solubility | Soluble | [4][5][8] |

| pH | ~12 (in water) | [9] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is corrosive and can cause severe skin burns and eye damage.[1][2][7][8][9] It is also harmful if swallowed or in contact with skin.

GHS Hazard Statements:

-

H302: Harmful if swallowed[1]

-

H312: Harmful in contact with skin[1]

-

H314: Causes severe skin burns and eye damage[1]

-

H318: Causes serious eye damage[1]

Toxicology Data

The toxicological profile of this compound has been evaluated in animal studies.

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 3560 mg/kg | [2] |

| LD50 | Rabbit | Dermal | 1230 uL/kg | [2] |

Note on Experimental Protocols: The provided safety data sheets cite the above toxicological data but do not include detailed experimental methodologies. For comprehensive experimental protocols, researchers should consult the primary toxicological literature.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Engineering Controls

-

Use in a well-ventilated area, preferably in a fume hood, to keep airborne concentrations low.[7]

-

Ensure that an eyewash station and safety shower are readily accessible.[2][8]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][8]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile, neoprene) and a lab coat or other protective clothing to prevent skin contact.[7][8]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[7][8]

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[2][7][8]

-

The substance is air-sensitive and should be stored under an inert gas like nitrogen.[2][8]

Emergency Procedures

In the event of exposure or a spill, immediate action is necessary.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[7][8]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][7]

Accidental Release Measures

-

Isolate the spill area.[1]

-

Wear appropriate personal protective equipment.[7]

-

Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable container for disposal.[7]

-

Provide ventilation.[7]

Visualized Workflows

To further clarify the handling and emergency procedures, the following diagrams illustrate the recommended workflows.

Caption: A workflow for the safe handling of this compound.

Caption: Emergency response workflow for skin or eye contact with this compound.

Stability and Reactivity

This compound is stable under normal temperatures and pressures.[7] It is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2][8] Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[7][8] Hazardous polymerization will not occur.[7]

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

References

- 1. This compound | C7H16N2O | CID 61055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cloudfront.zoro.com [cloudfront.zoro.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 123-00-2 [chemicalbook.com]

- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chembk.com [chembk.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. Page loading... [guidechem.com]

synonyms for N-(3-Aminopropyl)morpholine in chemical literature

An In-depth Technical Guide to the Synonyms and Identifiers of N-(3-Aminopropyl)morpholine

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This guide provides a comprehensive overview of the synonyms, trade names, and registry numbers for this compound, a versatile bifunctional molecule used in a wide array of chemical syntheses.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a morpholine (B109124) ring substituted with a 3-aminopropyl group at the nitrogen atom.[1] This structure imparts both tertiary amine functionality within the ring and a reactive primary amine on the side chain. It typically appears as a colorless to pale yellow liquid with a mild, fish-like amine odor.[1][2] Its utility spans various industrial and research applications, including as a curing agent for epoxy resins, a corrosion inhibitor, a catalyst, and an intermediate in the synthesis of pharmaceuticals, agrochemicals, and surfactants.[3][4]

Synonyms and Identifiers

The chemical literature and commercial databases refer to this compound by a multitude of names. This can often lead to confusion when conducting literature searches and procuring materials. The following tables provide a structured summary of the most common synonyms and official identifiers.

Chemical Names and Synonyms

| Synonym Type | Name |

| Preferred IUPAC Name | 3-morpholin-4-ylpropan-1-amine |

| Systematic Names | 3-morpholinopropan-1-amine[1] |

| 4-Morpholinepropanamine[1][5] | |

| 3-(4-Morpholinyl)-1-propanamine[1] | |

| 1-Amino-3-morpholinopropane[1][5] | |

| Common Synonyms | 3-Morpholinopropylamine[1][2][6] |

| This compound[1][2][7] | |

| 4-(3-Aminopropyl)morpholine[1][6] | |

| Aminopropylmorpholine[1] | |

| N-Aminopropylmorpholine[1] | |

| gamma-Morpholinopropylamine[1] | |

| Other Names | 3-(morpholin-4-yl)propylamine[1] |

| 4-Morpholinepropylamine[1] | |

| N-(3-Aminopropyl)morfolin[1] |

Registry Numbers and Database Identifiers

| Identifier | Value |

| CAS Registry Number | 123-00-2[1][6][7] |

| EC Number | 204-590-2[1][6][7] |

| PubChem CID | 61055[1] |

| ChEBI ID | CHEBI:86554[1] |

| UNII | 9A09425QD6[7] |

| UN Number | 2735[1][7] |

| NSC Number | 1081[1][7] |

| DSSTox Substance ID | DTXSID4041521[1][7] |

| InChI | InChI=1S/C7H16N2O/c8-2-1-3-9-4-6-10-7-5-9/h1-8H2[1][6] |

| InChIKey | UIKUBYKUYUSRSM-UHFFFAOYSA-N[1][6] |

| SMILES | C1COCCN1CCCN[1] |

Relationships Between Identifiers

To clarify the relationships between the primary chemical name and its various identifiers, the following diagram illustrates the connections.

Caption: Relationship between the primary name and key identifiers/synonyms.

Experimental Protocols

Due to the nature of this guide focusing on nomenclature, detailed experimental protocols for synthesis or analysis are beyond its scope. However, researchers can find relevant experimental details in chemical databases and literature by searching with the identifiers provided, particularly the CAS number 123-00-2.

Conclusion

A clear understanding and utilization of the various synonyms and identifiers for this compound are crucial for efficient and accurate scientific communication and research. This guide provides a consolidated reference to aid researchers in navigating the chemical literature and supplier catalogs, ensuring the correct identification of this important chemical compound.

References

- 1. This compound | C7H16N2O | CID 61055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Aminopropylmorpholine [portal.cjchemicals.net]

- 5. 4-Morpholinepropanamine [webbook.nist.gov]

- 6. 3-Morpholinopropylamine Liquid 123-00-2 [sigmaaldrich.com]

- 7. lookchem.com [lookchem.com]

A Technical Guide to the Basicity and pKa of N-(3-Aminopropyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Aminopropyl)morpholine is a bifunctional organic compound featuring a primary aliphatic amine and a tertiary morpholine (B109124) amine. This unique structure imparts strong basicity and makes it a versatile building block in pharmaceuticals, corrosion inhibitors, and polymer chemistry. Understanding the protonation behavior of its two distinct basic centers, quantified by their acid dissociation constants (pKa), is critical for optimizing its use in synthesis, formulation, and biological applications. This guide provides a comprehensive overview of the basicity and pKa values of this compound, details the experimental protocols for their determination, and visualizes the underlying chemical and procedural principles.

Introduction to this compound

This compound (CAS: 123-00-2) is a colorless to pale yellow liquid characterized by a six-membered morpholine ring connected via a propyl chain to a primary amine group. This structure confers dual functionality: the tertiary amine within the morpholine ring and the primary amine at the terminus of the alkyl chain. Both nitrogen atoms possess lone pairs of electrons and can accept protons, making the molecule a diprotic base. The interplay between these two basic sites governs the molecule's charge state at a given pH, which in turn influences its solubility, reactivity, and interaction with biological targets.

Basicity and Macroscopic pKa Values

The basicity of this compound is significant, with aqueous solutions exhibiting a high pH, around 12.[1] As a polyprotic base, its protonation occurs in a stepwise manner, characterized by two distinct macroscopic pKa values (pKa1 and pKa2). These constants represent the overall equilibrium of the mono- and di-protonated species.

-

pKa1 : Corresponds to the equilibrium between the dicationic (fully protonated) and monocationic forms.

-

pKa2 : Corresponds to the equilibrium between the monocationic and neutral forms.

Due to the higher intrinsic basicity of aliphatic primary amines compared to tertiary amines like morpholine (which is influenced by the electron-withdrawing effect of the ether oxygen), the first protonation (highest pKa value) is expected to occur at the primary amine. The available data, which often reports a single value, likely refers to this first protonation step.

Data Presentation: Physicochemical Properties

The following table summarizes the reported physicochemical properties and pKa values for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆N₂O | [1][2] |

| Molecular Weight | 144.21 g/mol | [1][2] |

| Appearance | Colorless to almost colorless liquid | [1] |

| pH | ~12 (in H₂O at 20°C) | [1] |

| pKa (Predicted) | 10.30 ± 0.10 | [1][3] |

| Dissociation Constant | 10.08 | [1][3] |

Note: The reported values are predominantly predicted or may not distinguish between the two basic centers. The value of ~10.3 likely corresponds to the protonation of the more basic primary amine (pKa2 as defined above).

Protonation Equilibria

This compound (B) undergoes a two-step protonation in an acidic environment. The equilibria can be represented as follows, where the primary amine is the more basic site.

-

First Protonation (pKa2 ~ 10.3): B + H₂O ⇌ BH⁺ + OH⁻ (Neutral molecule protonated at the primary amine)

-

Second Protonation (pKa1 < pKa2): BH⁺ + H₂O ⇌ BH₂²⁺ + OH⁻ (Monocation protonated at the tertiary morpholine amine)

The diagram below illustrates this stepwise protonation.

Caption: Protonation equilibria of this compound.

Experimental Protocols for pKa Determination

Accurate determination of the pKa values for a diprotic base like this compound is crucial. Potentiometric titration is a widely used and reliable method.[4][5] Other methods include UV-Vis spectrophotometry and nuclear magnetic resonance (NMR) spectroscopy.[6][7]

Generalized Experimental Workflow

The following diagram outlines a typical workflow for determining pKa values via potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol: Potentiometric Titration

This protocol provides a detailed methodology for determining the pKa values of this compound. For polyamines, it is standard practice to titrate the fully protonated species with a strong base.[5][6]

Objective: To determine the two macroscopic pKa values of this compound in an aqueous solution at a controlled temperature and ionic strength.

Materials & Reagents:

-

This compound (≥99% purity)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Potassium Chloride (KCl)

-

Deionized, CO₂-free water

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette (Class A)

-

Stir plate and magnetic stir bar

-

Thermostatted reaction vessel (e.g., jacketed beaker)

Procedure:

-

Solution Preparation:

-

Prepare a 0.15 M KCl solution in CO₂-free deionized water to maintain a constant ionic strength.[8][9]

-

Accurately weigh approximately 0.144 g (1 mmol) of this compound and dissolve it in a 100 mL volumetric flask with the 0.15 M KCl solution to create a ~10 mM stock solution.

-

Pipette 20 mL of this amine solution into the thermostatted reaction vessel. Add a magnetic stir bar.

-

-

System Setup & Calibration:

-

Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25°C).[8]

-

Immerse the calibrated pH electrode into the sample solution. Allow the system to equilibrate thermally.

-

Purge the solution and the headspace with an inert gas like nitrogen to prevent absorption of atmospheric CO₂.[8][9]

-

-

Acidification:

-

To ensure the amine is fully protonated to the dicationic form (BH₂²⁺), add a known excess of standardized 0.1 M HCl. For 0.2 mmol of amine (20 mL of 10 mM), at least 4 mL of 0.1 M HCl is required to provide two equivalents of H⁺. Add approximately 5 mL to ensure a starting pH below 3.

-

-

Titration:

-

Begin stirring the solution at a moderate, constant speed.

-

Titrate the acidified amine solution with the standardized 0.1 M NaOH solution.[8]

-

Add the titrant in small, precise increments (e.g., 0.05-0.10 mL). After each addition, wait for the pH reading to stabilize before recording the pH and the total volume of titrant added.[4]

-

Continue the titration until the pH reaches approximately 12 to ensure both equivalence points are passed.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

-

The curve should exhibit two distinct buffer regions and two equivalence points.

-

Calculate the first and second derivatives of the titration curve (ΔpH/ΔV and Δ²pH/ΔV²) to accurately locate the equivalence points (where the derivative is maximal).

-

The volume of NaOH at the first equivalence point corresponds to the neutralization of the excess HCl and the first proton of the BH₂²⁺ species. The volume at the second equivalence point corresponds to the neutralization of the second proton (from the BH⁺ species).

-

Determine the pKa values from the pH at the half-equivalence points:

-

pKa1 is the pH at the point where half the volume of NaOH between the first and second equivalence points has been added.

-

pKa2 is the pH at the point where half the volume of NaOH between the start of the titration of BH⁺ (end of excess HCl neutralization) and the first equivalence point has been added. Alternatively, it's the pH at the midpoint of the second buffer region.

-

-

Perform the titration in triplicate to ensure reproducibility and report the average pKa values with the standard deviation.[8]

-

Conclusion

This compound is a strong diprotic base with two distinct pKa values. The available data suggests the pKa for the primary amino group is approximately 10.3, while the pKa for the tertiary morpholine nitrogen is lower. A precise understanding of these values is essential for professionals in drug development and chemical synthesis, as the ionization state of the molecule dictates its behavior in chemical and biological systems. The experimental determination of these constants, for which a detailed potentiometric titration protocol is provided, is a fundamental step in the characterization and application of this versatile chemical intermediate.

References

- 1. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | C7H16N2O | CID 61055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 123-00-2 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Measurement of polyamine pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijper.org [ijper.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Morpholine Derivatives in Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the rich history and discovery of morpholine (B109124) and its derivatives, charting their evolution from a laboratory curiosity to a cornerstone of modern medicinal chemistry. We will explore the seminal moments in their synthesis, elucidate the key experimental protocols, and visualize the intricate signaling pathways modulated by these remarkable compounds.

The Genesis of Morpholine: A Historical Perspective

The story of morpholine begins in the late 19th century with the pioneering work of German chemist Ludwig Knorr. While investigating the structure of morphine, Knorr synthesized a novel heterocyclic compound in 1889, which he named "morpholine," erroneously believing it to be a core structural component of the opioid.[1] Although this initial hypothesis was incorrect, the name persisted, and the unique properties of this simple heterocycle, containing both an ether and a secondary amine functional group, laid the groundwork for a vast and diverse field of chemical exploration.[2][3]

Early research focused on the fundamental synthesis and characterization of morpholine. The first reported synthesis involved the dehydration of diethanolamine (B148213) using a strong acid, a method that, while historically significant, has been largely superseded by more efficient industrial processes.[3][4]

The Synthesis of Morpholine: From Benchtop to Industrial Scale

The preparation of morpholine has evolved significantly since its discovery, with two primary methods dominating its synthesis.

Dehydration of Diethanolamine

The classical synthesis of morpholine involves the acid-catalyzed dehydration of diethanolamine.[4][5] This method typically employs a strong acid, such as sulfuric acid, to facilitate the intramolecular cyclization.

Experimental Protocol: Synthesis of Morpholine by Dehydration of Diethanolamine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, slowly add concentrated sulfuric acid to diethanolamine while maintaining the temperature below 60°C with external cooling. The molar ratio of diethanolamine to sulfuric acid is typically around 1:1.8.[6]

-